1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole
Overview
Description
1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a methyl group at the first position and a prop-1-en-2-yl group at the fourth position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylpyrazole with an appropriate alkylating agent, such as prop-1-en-2-yl bromide, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom in the pyrazole ring attacks the electrophilic carbon in the alkylating agent, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups. Common reagents for these reactions include halogens, alkyl halides, and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogens, alkyl halides, and organometallic compounds under various conditions, including the presence of catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyrazole carboxylic acids or ketones, while reduction reactions may produce pyrazoline derivatives. Substitution reactions can result in a wide range of functionalized pyrazole compounds.
Scientific Research Applications
1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In industrial applications, this compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of specific enzymes involved in microbial growth, resulting in antimicrobial effects. Alternatively, it may bind to receptors on cancer cells, triggering apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:
1-methyl-4-(propan-2-yl)cyclohex-1-ene: This compound shares a similar structural motif but differs in the ring system and functional groups.
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate:
Limonene: A cyclic monoterpene with a similar prop-1-en-2-yl group but different overall structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring system, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-4-prop-1-en-2-ylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6(2)7-4-8-9(3)5-7/h4-5H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYIOVHQBPAFRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CN(N=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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